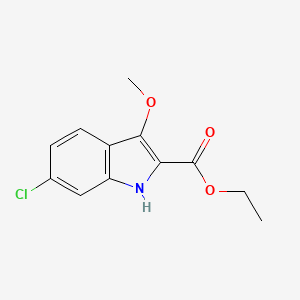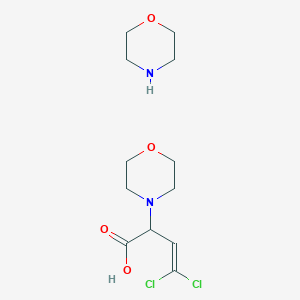
5-Isoxazoleethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Isoxazoleethanol is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one nitrogen and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isoxazoleethanol typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the reaction of hydroxylamine with β-diketones or their derivatives, which leads to the formation of the isoxazole ring . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of this compound often employs large-scale cycloaddition reactions under controlled conditions to ensure
Properties
CAS No. |
1823907-47-6 |
|---|---|
Molecular Formula |
C5H7NO2 |
Molecular Weight |
113.11 g/mol |
IUPAC Name |
2-(1,2-oxazol-5-yl)ethanol |
InChI |
InChI=1S/C5H7NO2/c7-4-2-5-1-3-6-8-5/h1,3,7H,2,4H2 |
InChI Key |
JKGYVENLYVCGJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(Methylcarbamoyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B13984962.png)
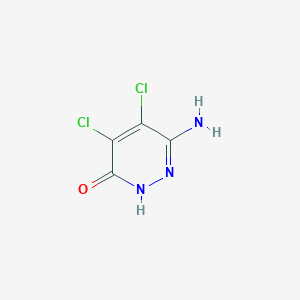
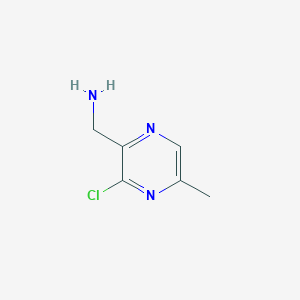
![Benzyl 1-{[(alpha-Chloroethoxy)carbonyl]aminomethyl}-1-Cyclohexane Acetate](/img/structure/B13984978.png)
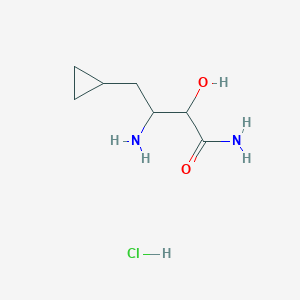
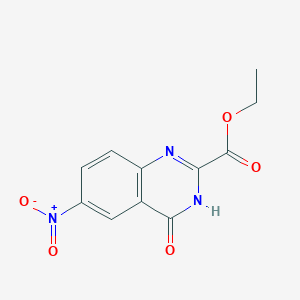
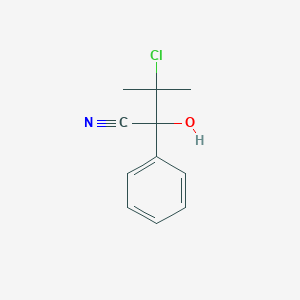
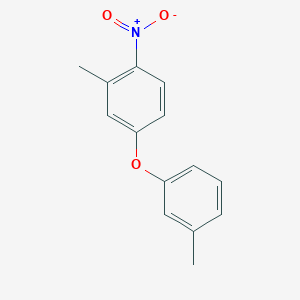

![8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13985010.png)

